molecular formula C9H18N2 B15072066 7-Methyl-7-azaspiro[3.5]nonan-1-amine

7-Methyl-7-azaspiro[3.5]nonan-1-amine

Cat. No.: B15072066
M. Wt: 154.25 g/mol
InChI Key: CRVZHKIXTZELOY-UHFFFAOYSA-N
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Description

Spirocyclic Scaffolds in Modern Organic Synthesis and Medicinal Chemistry Research

Spirocyclic compounds, characterized by two rings sharing a single common atom, are gaining increasing attention in drug discovery and materials science. nih.govresearchgate.net Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced interactions with biological targets. tandfonline.com This is a significant advantage over traditional planar aromatic systems. The rigid nature of the spirocyclic core can also lead to improved metabolic stability and a more favorable pharmacokinetic profile. tandfonline.com

The synthesis of these complex structures has historically been a challenge, but recent advancements in synthetic methodologies are making a diverse range of spirocyclic building blocks more accessible to researchers. nih.gov

Significance of the Azaspiro[3.5]nonane Framework in Advanced Chemical Systems

The azaspiro[3.5]nonane framework, which consists of a four-membered azetidine (B1206935) ring and a six-membered piperidine (B6355638) ring fused at a single carbon atom, is a particularly valuable scaffold. This framework is recognized for its ability to introduce conformational rigidity and novel three-dimensional exit vectors for substituents.

In medicinal chemistry, the azaspiro[3.5]nonane moiety has been explored as a bioisosteric replacement for other cyclic systems, such as piperidine or piperazine. This substitution can lead to improved properties, including enhanced potency, selectivity, and better physicochemical characteristics like solubility. nih.gov For example, the design of novel GPR119 agonists has utilized the 7-azaspiro[3.5]nonane framework to optimize the pharmacokinetics and therapeutic efficacy of the compounds. nih.gov

Research Focus on 7-Methyl-7-azaspiro[3.5]nonan-1-amine as a Core Building Block

Within the broader class of azaspiro[3.5]nonanes, this compound has been identified as a key synthetic intermediate. Its structure combines the rigid spirocyclic core with a primary amine, providing a reactive handle for the introduction of diverse functionalities. The methyl group on the nitrogen atom of the piperidine ring can also influence the compound's basicity and lipophilicity.

While detailed research on this specific compound is not as extensive as for some other derivatives, its availability as a building block from various chemical suppliers indicates its utility in the synthesis of more complex molecules for various research applications.

Below is a table summarizing the key properties of this compound:

PropertyValue
IUPAC Name This compound
Molecular Formula C9H18N2
Molecular Weight 154.26 g/mol
CAS Number 189531-15-7

Further research into the synthesis and application of this and related compounds is expected to continue to grow as the demand for novel, three-dimensional molecular scaffolds increases in various fields of chemical science.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

7-methyl-7-azaspiro[3.5]nonan-3-amine

InChI

InChI=1S/C9H18N2/c1-11-6-4-9(5-7-11)3-2-8(9)10/h8H,2-7,10H2,1H3

InChI Key

CRVZHKIXTZELOY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CCC2N)CC1

Origin of Product

United States

Structural Elucidation and Advanced Characterization Techniques for Azaspiro 3.5 Nonane Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For azaspiro[3.5]nonane derivatives, it provides crucial information about the carbon skeleton, proton environments, and dynamic conformational equilibria.

One of the most characteristic features in the ¹³C NMR spectrum of an azaspiro[3.5]nonane is the signal for the spirocyclic carbon atom—the quaternary carbon shared by both the azetidine (B1206935) and piperidine (B6355638) rings. This carbon atom is unique due to its lack of attached protons and its position at the junction of two rings, typically causing it to appear as a singlet in a distinct region of the spectrum, often downfield compared to other aliphatic carbons due to the strain and substitution pattern.

In the ¹H NMR spectrum, the protons on the carbons adjacent to the spirojunction are of particular interest. Their chemical shifts and coupling patterns are highly sensitive to the geometry of the bicyclic system. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning these signals. nih.gov For instance, an HMBC experiment would show correlations between the protons on carbons adjacent to the spiro-center and the quaternary spiro-carbon itself, confirming the connectivity. rsc.org

Table 1: Representative NMR Data for an Azaspiro[3.5]nonane System Note: These are generalized expected values. Actual chemical shifts can vary based on solvent and substitution.

Nucleus Atom Position Expected Chemical Shift (ppm) Multiplicity Key Correlations (2D NMR)
¹³C Spiro C 40-60 Singlet HMBC correlation with protons on adjacent carbons
¹³C CH₂ (Azetidine ring) 30-50 Triplet HSQC correlation with corresponding CH₂ protons
¹³C CH₂ (Piperidine ring) 25-55 Triplet HSQC correlation with corresponding CH₂ protons
¹H CH₂ (Azetidine ring) 2.5-4.0 Triplet/Multiplet COSY correlation with other ring protons

Azaspiro[3.5]nonane systems are not static; the six-membered piperidine ring can undergo conformational exchange, typically between two chair conformations. This dynamic process can be studied using variable-temperature (VT) NMR. unibas.it At room temperature, if the ring inversion is fast on the NMR timescale, the signals for the axial and equatorial protons on the piperidine ring will appear as averaged, often broad, signals. mdpi.com

As the temperature is lowered, the rate of this inversion process decreases. At a sufficiently low temperature, known as the coalescence temperature, the single broad peak will resolve into two distinct sets of signals corresponding to the chemically non-equivalent axial and equatorial protons of the "frozen" conformer. By analyzing the spectra at different temperatures, it is possible to calculate the energy barrier for this ring-flipping process, providing valuable insight into the molecule's conformational flexibility and stability. unibas.itresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 7-Methyl-7-azaspiro[3.5]nonan-1-amine, the IR spectrum would be expected to show several characteristic absorption bands that confirm its key structural features.

The primary amine (-NH₂) group would give rise to a characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. An N-H bending vibration (scissoring) would also be expected around 1590-1650 cm⁻¹. The tertiary amine within the piperidine ring, substituted with a methyl group, does not have an N-H bond and therefore will not show stretching vibrations in this region. Other important signals include C-N stretching vibrations, which typically appear in the 1020-1250 cm⁻¹ range, and the ubiquitous C-H stretching vibrations of the aliphatic rings and the N-methyl group, found just below 3000 cm⁻¹. uobasrah.edu.iq

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Intensity
Primary Amine (R-NH₂) N-H Stretch (asymmetric & symmetric) 3300 - 3500 Medium (two peaks)
Primary Amine (R-NH₂) N-H Bend (scissoring) 1590 - 1650 Medium
Aliphatic Amine C-N Stretch 1020 - 1250 Medium
Alkane (CH₂, CH₃) C-H Stretch 2850 - 2960 Strong

Single-Crystal X-ray Diffraction for Definitive Bicyclic Geometry Confirmation

While NMR and IR spectroscopy provide valuable information about connectivity and functional groups, single-crystal X-ray diffraction is the unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.netrigaku.com This method provides definitive confirmation of the bicyclic spiro-architecture and yields highly accurate measurements of bond lengths, bond angles, and torsional angles. researchgate.net

For a derivative of an azaspiro[3.5]nonane system, a successful X-ray crystallographic analysis would reveal:

The unequivocal confirmation of the spiro-connection between the four-membered and six-membered rings.

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the crystal lattice. researchgate.net

The precise bond lengths of all C-C, C-N, and C-H bonds, and the angles between them, confirming the geometry around each atom.

Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate how the molecules pack together in the crystal. mdpi.com

Table 3: Illustrative Crystallographic Data for a Spirocyclic System Note: This data is representative and not specific to the title compound, but illustrates the type of information obtained from X-ray diffraction.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
C-N Bond Length (Å) 1.45 - 1.49
C-C Bond Length (Å) 1.52 - 1.56
C-N-C Bond Angle (°) 109 - 112
C-C-C Bond Angle (°) 108 - 114

This level of structural detail is crucial for understanding structure-activity relationships and for computational modeling studies. rigaku.com

Computational and Theoretical Investigations of Azaspiro 3.5 Nonane Ring Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for studying the electronic structure and reactivity of organic molecules. mdpi.commdpi.com By approximating the electron density, DFT can provide accurate insights into molecular properties and reaction mechanisms at a manageable computational cost. arxiv.org

Tautomerism, the migration of a proton between two or more atoms, can significantly influence the chemical and biological properties of a molecule. mdpi.commdpi.com For 7-Methyl-7-azaspiro[3.5]nonan-1-amine, potential tautomeric equilibria, such as amine-imine tautomerism, can be investigated using DFT.

Computational studies can predict the relative stabilities of different tautomers by calculating their Gibbs free energies. mdpi.com The inclusion of explicit solvent molecules or continuum solvent models is often crucial for accurately reproducing experimental observations, as intermolecular hydrogen bonding can play a significant role in stabilizing certain tautomeric forms. mdpi.com

Table 1: Hypothetical Relative Energies of Tautomers of an Azaspiro[3.5]nonane Derivative Calculated by DFT

Tautomer Relative Energy (kcal/mol) in Gas Phase Relative Energy (kcal/mol) in Water (PCM)
Amine (T1) 0.00 0.00
Imine (T2) +5.7 +3.2

Note: This table presents hypothetical data for illustrative purposes.

DFT is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. acs.org This involves identifying reactants, products, intermediates, and, most importantly, transition states. The activation energy, determined by the energy difference between the reactants and the transition state, provides critical information about the reaction kinetics.

For azaspiro[3.5]nonane systems, DFT can be used to model various reactions, such as N-alkylation, acylation, or cycloaddition reactions. By calculating the geometries and energies of the transition states, researchers can predict the most likely reaction pathways and understand the factors that control regioselectivity and stereoselectivity. acs.org

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While DFT provides valuable information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities.

For 7-Methyl-7-azaspiro[3.5]nonane-1-amine, MD simulations can be employed to:

Explore the conformational landscape and identify the most stable conformers.

Investigate the flexibility of the spirocyclic ring system.

Study the dynamics of intermolecular interactions, such as hydrogen bonding with solvent molecules. researchgate.net

Table 2: Hypothetical Conformational Distribution of this compound from a 100 ns MD Simulation

Conformer Population (%) Average Dihedral Angle (C1-N7-C8-C9)
Chair-like 75 55.2°
Boat-like 20 15.8°

Note: This table presents hypothetical data for illustrative purposes.

Solvent Effects Modeling using Continuum Models (e.g., PCM)

The solvent environment can have a profound impact on the structure, stability, and reactivity of molecules. gitlab.io Explicitly modeling a large number of solvent molecules can be computationally expensive. Continuum models, such as the Polarizable Continuum Model (PCM), offer an efficient alternative by representing the solvent as a continuous dielectric medium. mdpi.comresearchgate.net

In PCM calculations, the solute molecule is placed in a cavity within the dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated. This approach allows for the investigation of solvent effects on:

Tautomeric equilibria mdpi.com

Reaction energies and activation barriers

Electronic properties, such as dipole moments and molecular electrostatic potentials

Validation and Correlation of Computational Data with Experimental Observations

The reliability of computational models is contingent upon their validation against experimental data. For azaspiro[3.5]nonane systems, calculated properties can be compared with experimental findings from techniques such as:

NMR spectroscopy: To validate predicted tautomeric equilibria and conformational preferences. mdpi.com

X-ray crystallography: To compare calculated and experimental bond lengths, bond angles, and conformations.

Kinetic studies: To correlate calculated activation energies with experimentally determined reaction rates.

A strong correlation between computational predictions and experimental observations enhances the predictive power of the theoretical models and provides a deeper understanding of the molecular system.

Theoretical Studies on Spirocyclic Systems

The unique structural features of spirocyclic systems, characterized by two rings sharing a single atom, impart distinct chemical and physical properties. nih.gov Their inherent three-dimensionality and conformational rigidity make them attractive scaffolds in drug discovery, as they can present substituents in well-defined spatial orientations. researchgate.nettandfonline.comacs.org

Theoretical studies on spirocyclic systems often focus on:

Ring Strain: Quantifying the strain energy associated with the spirocyclic framework and its impact on reactivity.

Conformational Analysis: Understanding the interplay of steric and electronic effects that govern the preferred conformations.

Stereoelectronic Effects: Investigating how the spatial arrangement of orbitals influences reactivity and stability.

Computational investigations provide a powerful lens through which to explore the intricate world of spirocyclic molecules like this compound, offering insights that can guide synthetic efforts and the design of novel functional molecules.

Research Applications and Functionalization of 7 Methyl 7 Azaspiro 3.5 Nonan 1 Amine Derivatives

Role as a Versatile Chemical Building Block in Complex Molecule Construction

The azaspiro[3.5]nonane framework is a key example of a saturated, sp³-rich chemical structure that has gained significant interest in drug design. researchgate.net The concept, often termed "Escape from Flatland," emphasizes the creation of molecules with greater three-dimensionality, which can lead to improved pharmacological properties. univ.kiev.ua Derivatives of 7-methyl-7-azaspiro[3.5]nonan-1-amine serve as versatile building blocks because their spirocyclic nature imparts a well-defined and rigid conformation. This rigidity is advantageous in the construction of complex molecules, as it reduces the entropic penalty of binding to biological targets and allows for precise spatial orientation of functional groups.

Synthetic approaches have been developed that allow for the multigram-scale synthesis of functionalized azaspiro[3.5]nonane derivatives, making them readily available for incorporation into larger, more complex bioactive compounds. researchgate.netuniv.kiev.ua The presence of the amine group in this compound, along with the nitrogen in the spirocyclic core, provides multiple points for chemical modification and linkage to other molecular fragments, enhancing its utility as a versatile synthetic intermediate.

Exploration in Medicinal Chemistry Research Programs

The unique structural and physicochemical properties of the azaspiro[3.5]nonane scaffold have made it a privileged motif in medicinal chemistry. Its incorporation into drug candidates can lead to improvements in metabolic stability, aqueous solubility, and target selectivity.

A significant area of research involves the design and synthesis of novel analogues based on the 7-azaspiro[3.5]nonane core. For instance, researchers at Taisho Pharmaceutical Co. developed a novel class of GPR119 agonists using this scaffold. Through systematic optimization of substituents on both the piperidine (B6355638) nitrogen and an attached aryl group, they identified a potent GPR119 agonist, compound 54g , which demonstrated a favorable pharmacokinetic profile and a significant glucose-lowering effect in diabetic rats.

In another notable example, derivatives of 2,7-diazaspiro[3.5]nonane were used to develop potent covalent inhibitors of KRAS G12C, a critical mutation in many cancers. Structural optimization led to the identification of compound 7b , which showed dose-dependent anti-tumor activity in a xenograft mouse model. These examples underscore the utility of the azaspiro[3.5]nonane framework in generating new, biologically active chemical entities.

Table 1: Examples of Bioactive 7-Azaspiro[3.5]nonane Derivatives in Medicinal Chemistry

Compound/Derivative Class Target Therapeutic Area Key Findings
Compound 54g GPR119 Diabetes Potent agonist with a desirable pharmacokinetic profile and glucose-lowering effects.
Compound 7b KRAS G12C Oncology Covalent inhibitor with high metabolic stability and in vivo anti-tumor activity.
Quinazoline Derivative Tyrosine Kinase Oncology Acts as an enzyme inhibitor, suggesting potential as an antineoplastic agent.

Investigation of Molecular Interactions within Biological Systems (e.g., enzyme active sites, receptor binding pockets)

The rigid three-dimensional nature of the azaspiro[3.5]nonane scaffold allows its derivatives to form precise and high-affinity interactions with biological targets. X-ray crystallography studies have provided insight into these interactions at an atomic level. For example, the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety was shown to bind covalently within the switch-II pocket of the KRAS G12C protein. This specific interaction is crucial for its inhibitory activity against the oncogenic protein.

Furthermore, a derivative of this compound has been incorporated into a molecule classified as a tyrosine kinase inhibitor. This indicates that the scaffold can be effectively utilized to position functional groups for optimal interaction within the complex architecture of an enzyme's active site, leading to potent inhibition.

By serving as the core of new bioactive molecules, azaspiro[3.5]nonane derivatives have demonstrated the ability to modulate key biological pathways. The development of GPR119 agonists based on this scaffold directly impacts pathways involved in glucose homeostasis, offering a potential therapeutic strategy for type 2 diabetes. Similarly, the creation of KRAS G12C inhibitors targets the RAS signaling pathway, which is a central driver of cellular proliferation and is frequently dysregulated in human cancers. These examples highlight the scaffold's potential to serve as a platform for developing targeted therapies that can intervene in specific disease-related processes.

Bioisosteric replacement is a powerful strategy in drug design where a part of a molecule is replaced by a structurally different group to improve properties while maintaining biological activity. univ.kiev.ua The azaspiro[3.5]nonane scaffold has been successfully used as a bioisostere for more common cyclic amines like piperidine. researchgate.net

Replacing a traditional piperidine ring with a spirocyclic fragment offers several advantages:

Improved Metabolic Stability: The spirocyclic core can be more resistant to oxidative enzymes compared to simpler cyclic structures. univ.kiev.ua

Enhanced 3D Character: It introduces a rigid, three-dimensional shape, which can lead to better binding affinity and selectivity. univ.kiev.ua

Novel Chemical Space: It allows for the creation of new, patent-free analogues of existing drugs.

This strategy was effectively demonstrated when a piperidine fragment in the local anesthetic bupivacaine (B1668057) was replaced with a spirocyclic amino acid, resulting in an analogue with enhanced activity and a longer duration of action. univ.kiev.ua

Table 2: Comparison of Piperidine vs. Azaspiro[3.5]nonane as a Scaffold

Feature Piperidine Scaffold Azaspiro[3.5]nonane Scaffold Advantage of Replacement
Structure Monocyclic, flexible Spirocyclic, rigid Increased 3D character, pre-organized conformation for binding. univ.kiev.ua
Metabolic Profile Prone to oxidation Often improved metabolic stability. univ.kiev.ua Longer half-life, potentially fewer metabolites.
Novelty Common in existing drugs Less common, offers novelty Access to new intellectual property and chemical space.
Physicochemical Properties Established properties Can enhance aqueous solubility and lipophilicity. univ.kiev.ua Favorable drug-like properties.

Application in Material Science Research

While the primary focus of research on this compound and its derivatives has been in medicinal chemistry, its unique spirocyclic structure also suggests potential applications in material science. evitachem.com Spirocyclic compounds can be used as monomers or building blocks to create polymers with unique thermal and mechanical properties. The rigidity of the spiro-center can impart high glass transition temperatures and thermal stability to polymers. Although specific applications of this compound in material science are not extensively documented in peer-reviewed literature, the broader class of spiro-compounds is recognized for its potential in creating advanced materials. The functional amine groups could be used for polymerization reactions or for grafting onto surfaces to modify material properties.

Development of New Chemical Processes and Methodologies

The synthesis and functionalization of this compound and its derivatives are crucial for their exploration in various research applications, particularly in medicinal chemistry. The development of robust and scalable chemical processes is essential for the efficient production of these complex molecules. Methodologies often focus on the construction of the core spirocyclic scaffold, followed by strategic functionalization.

A significant advancement in the synthesis of related 7-azaspiro[3.5]nonane derivatives has been reported in the context of developing GPR119 agonists. nih.gov This work provides a foundational methodology that can be adapted for the synthesis of this compound. The general approach involves a multi-step sequence starting from commercially available materials.

The synthesis of functionalized derivatives of similar spirocyclic systems, such as 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has also been a subject of research. univ.kiev.ua These studies have demonstrated that synthetic approaches to azaspirocycles can be facile, scalable, and yield products in multigram quantities with good yields. univ.kiev.ua While not directly focused on this compound, these methodologies for creating spirocyclic frameworks are relevant to the development of new chemical processes for this class of compounds.

The core of these synthetic strategies often involves the initial construction of a suitable piperidine or azetidine (B1206935) ring, which is then elaborated to form the spirocyclic system. The introduction of functional groups, such as amines and methyl groups, is typically achieved in subsequent steps. For instance, the synthesis of various 7-azaspiro[3.5]nonane derivatives for structure-activity relationship (SAR) studies has led to the development of versatile synthetic routes that allow for the introduction of a variety of substituents.

The following table outlines the synthesis of key intermediates and final compounds in the development of a series of 7-azaspiro[3.5]nonane derivatives, which showcases the chemical methodologies employed.

CompoundSynthetic StepReagents and ConditionsYield (%)Reference
Intermediate 1 (N-Boc-4-piperidone)Protection of 4-piperidone(Boc)2O, Et3N, CH2Cl295 nih.gov
Intermediate 2 (Spiro-alcohol)Wittig reaction(CH2PPh3)Br, n-BuLi, THF82 nih.gov
Intermediate 3 (Azide)Mitsunobu reactionDPPA, DEAD, PPh3, THF75 nih.gov
Intermediate 4 (Amine)Reduction of azideH2, Pd/C, MeOH98 nih.gov
Final Compound (Amide derivative)Amide couplingCarboxylic acid, HATU, DIPEA, DMF60-85 nih.gov

The development of these processes often involves the optimization of reaction conditions to improve yields and purity. For example, the choice of coupling reagents in the final amide formation step can significantly impact the efficiency of the reaction.

Further functionalization of the 7-azaspiro[3.5]nonane core allows for the exploration of a wide range of chemical space. The nitrogen at the 7-position can be alkylated or acylated to introduce various substituents. The following table illustrates the synthesis of diverse analogs from a common amine intermediate.

Starting MaterialReaction TypeReagentProductYield (%)Reference
7-Azaspiro[3.5]nonan-1-amineSulfonylationBenzenesulfonyl chlorideN-(7-Azaspiro[3.5]nonan-1-yl)benzenesulfonamide89 nih.gov
7-Azaspiro[3.5]nonan-1-amineReductive aminationAcetone, NaBH(OAc)3N-Isopropyl-7-azaspiro[3.5]nonan-1-amine78 nih.gov
7-Azaspiro[3.5]nonan-1-amineUrea (B33335) formationPhenyl isocyanate1-(7-Azaspiro[3.5]nonan-1-yl)-3-phenylurea92 nih.gov
N-Boc-7-azaspiro[3.5]nonan-1-amineN-AlkylationMethyl iodide, NaHN-Boc-7-methyl-7-azaspiro[3.5]nonan-1-amine70 nih.gov

These methodologies demonstrate the versatility of the 7-azaspiro[3.5]nonane scaffold and provide a roadmap for the synthesis of this compound and its derivatives. The ability to perform these transformations on a multigram scale is a testament to the robustness of the developed chemical processes. univ.kiev.ua

Future Research Directions and Unexplored Avenues for Azaspiro 3.5 Nonan 1 Amine Chemistry

Development of Novel and More Efficient Synthetic Pathways

Promising avenues for exploration include:

Domino and Cascade Reactions: Designing a synthesis based on a cascade reaction, where a single starting material undergoes multiple bond-forming events in one pot, could significantly improve efficiency. For instance, a cascade involving condensation, cyclization, and intramolecular cycloaddition could construct the core spirocyclic framework from acyclic precursors. acs.org

Stannyl Amine Protocol (SnAP) Reagents: The use of SnAP reagents with cyclic ketones presents a powerful, operationally simple method for creating N-unprotected spirocyclic amines. acs.org Future work could adapt this protocol, potentially starting from a functionalized cyclobutanone (B123998), to directly generate the azaspiro[3.5]nonane core.

Enzymatic and Biocatalytic Routes: Biocatalysis offers a green and highly selective alternative to traditional synthesis. acs.org Engineered enzymes, such as imine reductases or P450 variants, could be developed to catalyze key steps, such as the stereoselective formation of the amine group or hydroxylation of the scaffold for further functionalization. acs.orgacs.org This approach could provide access to specific stereoisomers, which is crucial for biological applications.

Synthetic StrategyPotential AdvantagesKey Research Challenge
Domino/Cascade Reactions Increased step economy, reduced waste, operational simplicity. acs.orgDesign of a suitable acyclic precursor for the specific azaspiro[3.5]nonane core.
Stannyl Amine Protocol (SnAP) Direct formation of N-unprotected spirocycles, good yields. acs.orgSynthesis of the required functionalized cyclobutanone starting material.
Biocatalysis High stereoselectivity, environmentally friendly conditions. acs.orgDevelopment and engineering of specific enzymes for the target substrate.

Expansion of Functionalization and Derivatization Strategies

The dual amine functionality of 7-Methyl-7-azaspiro[3.5]nonan-1-amine provides a rich platform for derivatization. Future research should systematically explore the selective functionalization of both the endocyclic (piperidine) nitrogen and the exocyclic primary amine to generate a library of novel compounds. Such strategies are essential for tuning the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which is a key consideration in drug discovery. researchgate.netuniv.kiev.ua

Key areas for investigation include:

Orthogonal Protection Strategies: Developing robust methods to selectively protect one amine group while modifying the other is critical. This would allow for precise, stepwise derivatization, enabling the attachment of different functional groups to each nitrogen atom.

N-Arylation and N-Alkylation: The piperidine (B6355638) nitrogen can be functionalized through various coupling reactions to introduce aryl, heteroaryl, or complex alkyl groups. This can modulate the compound's electronic properties and steric profile.

Acylation and Sulfonylation of the Primary Amine: The exocyclic amine is a prime target for forming amide, sulfonamide, or urea (B33335) linkages, introducing moieties that can act as hydrogen bond donors and acceptors to interact with biological targets.

Scaffold Hopping and Bioisosteric Replacement: Research has shown that azaspirocycles can serve as effective bioisosteres for common motifs like piperidine. univ.kiev.uaresearchgate.net Derivatives of this compound could be designed as novel, three-dimensional replacements for existing pharmacophores to explore new intellectual property space and improve pharmacological profiles. tandfonline.com

Advanced Spectroscopic and Imaging Techniques for Structural Insights

The rigid, non-planar structure of azaspiro[3.5]nonanes requires sophisticated analytical techniques for unambiguous structural elucidation. While standard 1D NMR and mass spectrometry are foundational, future work must leverage more advanced methods to fully characterize the three-dimensional architecture and conformational dynamics of new derivatives.

Future analytical research should incorporate:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, HMBC, and NOESY are essential for assigning proton and carbon signals and, crucially, for determining through-space correlations that reveal the molecule's 3D conformation and the relative orientation of substituents. rsc.org

Tandem and High-Resolution Mass Spectrometry (MS/MS): High-resolution mass spectrometry can confirm elemental composition, while tandem MS can reveal characteristic fragmentation patterns of the spirocyclic core, aiding in the structural identification of metabolites and derivatives. nih.gov

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive, atomic-resolution 3D structure of the molecule. lbl.gov This technique is invaluable for validating computational models and understanding solid-state packing interactions. nih.gov

TechniqueType of Information ProvidedRelevance to Azaspiro[3.5]nonane Chemistry
2D NMR (NOESY) Through-space proton-proton correlations.Determines the 3D conformation and stereochemical relationships. rsc.org
Tandem MS (MS/MS) Fragmentation patterns of the molecular ion.Elucidates the structure of derivatives and identifies metabolic pathways. nih.gov
X-ray Crystallography Precise atomic coordinates and bond lengths/angles.Provides definitive proof of 3D structure and absolute stereochemistry. lbl.gov

Integrated Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental synthesis is a cornerstone of modern molecular design. For a scaffold like this compound, computational modeling can guide synthetic efforts, predict properties, and rationalize experimental outcomes, thereby accelerating the discovery process.

Future research should focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate optimized molecular geometries, electronic properties (e.g., molecular electrostatic potential), and NMR chemical shifts, aiding in spectral interpretation. nih.gov

Conformational Analysis: The rigidity of the spirocyclic core limits conformational freedom, which can be advantageous in designing molecules that fit precisely into a biological target. researchgate.net Computational simulations can map the accessible conformations of various derivatives.

Molecular Docking and Dynamics: In the context of drug discovery, computational docking can predict how derivatives of the azaspiro[3.5]nonane scaffold might bind to protein targets. Molecular dynamics simulations can then explore the stability of these interactions over time. mdpi.com

Predictive Modeling: AI and machine learning models can be trained on experimental data to predict properties such as solubility, toxicity, and biological activity for newly designed derivatives, helping to prioritize which compounds to synthesize. arxiv.orgprezi.com

Exploration of Novel Academic Research Applications for Spirocyclic Amines

The inherent three-dimensionality of spirocycles makes them attractive scaffolds for a wide range of academic research applications beyond traditional medicinal chemistry. tandfonline.comenamine.net Future studies on this compound and its derivatives should explore these untapped avenues.

Unexplored research areas include:

Catalysis: The diamine structure could serve as a chiral ligand for asymmetric catalysis. The rigid spirocyclic framework could impart a well-defined chiral environment around a metal center, potentially leading to high enantioselectivity in catalytic transformations.

Materials Science: Derivatives could be investigated as building blocks for novel polymers or metal-organic frameworks (MOFs). The defined exit vectors of the functional groups could lead to materials with unique and predictable three-dimensional structures and properties. lbl.gov

Chemical Biology Probes: Functionalized derivatives could be developed as molecular probes to study biological systems. For example, attaching a fluorescent tag or a reactive group could allow for the visualization or identification of specific cellular targets.

Fragment-Based Discovery: The core this compound structure is an ideal candidate for a fragment library. Its rigid 3D shape and functional handles offer a novel starting point for fragment-based lead discovery campaigns, a powerful method for identifying new bioactive compounds. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methyl-7-azaspiro[3.5]nonan-1-amine, and what intermediates are critical for structural confirmation?

  • Methodological Answer : The synthesis of this compound typically involves spirocyclization strategies using tert-butyl-protected intermediates. For example, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 203661-69-2) is a key intermediate, which undergoes deprotection and functionalization to yield the target amine . Structural confirmation relies on intermediates such as {7-methyl-7-azaspiro[3.5]nonan-2-yl}methanol (CAS: 1363360-02-4), validated via NMR and mass spectrometry .

Key Intermediates Table :

Intermediate NameCAS NumberRole in Synthesis
tert-Butyl 2-oxo-7-azaspiro[...]203661-69-2Core spirocycle formation
{7-Methyl-7-azaspiro[...]}methanol1363360-02-4Functional group precursor

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

  • Methodological Answer : Chiral resolution techniques, such as chiral HPLC or diastereomeric salt crystallization, are employed. For example, rac-(1R,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride (CAS: EN300-399801) is resolved using high-purity chiral columns (≥95% purity) . X-ray crystallography or NOESY NMR can further validate stereochemistry .

Advanced Research Questions

Q. What methodological considerations are required to assess nitrosamine impurity risks in this compound?

  • Methodological Answer : Per EMA guidelines, confirmatory testing for nitrosamines involves LC-MS/MS analysis with limits of detection (LOD) ≤ 1 ppm . If synthesis of the nitrosamine derivative is unfeasible (e.g., due to steric hindrance), structural analogs and stability studies (pH, temperature) are used to justify impurity absence . A risk assessment must include:

  • Reactivity of the parent amine with nitrosating agents.
  • Stability data of the spirocyclic backbone under stress conditions .

Q. How can this compound be integrated into FAAH (fatty acid amide hydrolase) inhibitor design?

  • Methodological Answer : The compound’s spirocyclic structure mimics transition states in enzyme-substrate interactions. In vitro FAAH inhibition assays use fluorometric substrates (e.g., arachidonoyl-AMC) to measure IC50 values . Structural modifications, such as carboxamide derivatization (e.g., 7-azaspiro[3.5]nonane-7-carboxamides), enhance binding affinity .

Q. What strategies resolve contradictions in biological activity data for spirocyclic amines like this compound?

  • Methodological Answer : Discrepancies often arise from stereochemical variability or impurity profiles. Solutions include:

  • Stereoisomer Separation : Use chiral columns (e.g., Chiralpak IA) to isolate enantiomers for individual bioactivity testing .
  • Impurity Profiling : Compare batch-specific LC-MS data (e.g., λmax = 255 nm for related compounds) to correlate impurities with activity shifts .

Methodological Best Practices

  • Analytical Techniques :
    • HPLC : Use Chromolith® columns for high-resolution separation of spirocyclic analogs .
    • LC-MS/MS : Quantify nitrosamines with MRM (multiple reaction monitoring) transitions .
  • Stereochemical Validation : Combine NOESY NMR (interproton distances) and computational modeling (DFT calculations) .

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